![molecular formula C7H11F3O B6217288 [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers CAS No. 2742653-40-1](/img/no-structure.png)
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers
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Overview
Description
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, is an organic compound with a molecular formula of C6H9F3O. It is a colorless liquid that is soluble in water and alcohol. It is a mixture of two diastereomeric forms and is used in a variety of scientific research applications.
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a stabilizer in the manufacture of perfumes. It is also used in the production of ionic liquids, in the synthesis of polymers, and in the study of enzyme inhibition.
Mechanism of Action
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, is not fully understood. However, it is known that the compound can act as a proton donor, and it is believed that the diastereomeric forms interact differently with enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, are not well understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins. In addition, it has been shown to have some anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, in lab experiments include its low toxicity, its solubility in various solvents, and its relatively low cost. However, there are some limitations to its use. For example, it is not very stable in the presence of light and heat, and it can react with certain compounds to form potentially harmful byproducts.
Future Directions
Future research on [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Further studies could also explore its potential applications in drug development, as well as its potential toxicity. Additionally, further research could examine the potential of using the compound as a stabilizer in the manufacture of perfumes and other products. Finally, further studies could explore the potential of using the compound as a reagent in organic synthesis and in the synthesis of polymers.
Synthesis Methods
[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol, Mixture of diastereomers, is typically synthesized through a two-step process. First, the starting material, 2,2,2-trifluoroethyl bromide, is reacted with cyclobutanol in the presence of a base to form the cyclobutyl trifluoroethyl ether. This intermediate is then hydrolyzed to form the desired product.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol involves the addition of a trifluoroethyl group to a cyclobutyl ring, followed by reduction to form the alcohol functional group.", "Starting Materials": [ "Cyclobutene", "2,2,2-Trifluoroethanol", "Sodium hydride", "Methanol" ], "Reaction": [ "Cyclobutene is reacted with 2,2,2-trifluoroethanol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the corresponding trifluoroethyl cyclobutane.", "The resulting trifluoroethyl cyclobutane is then reduced using sodium hydride in methanol to form the [3-(2,2,2-trifluoroethyl)cyclobutyl]methanol diastereomeric mixture." ] } | |
CAS RN |
2742653-40-1 |
Molecular Formula |
C7H11F3O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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